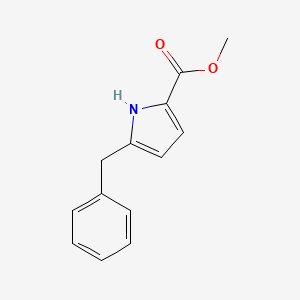
methyl 5-benzyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-benzyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by a benzyl group attached to the fifth position of the pyrrole ring and a methyl ester group at the second position
Mecanismo De Acción
Target of Action
It’s worth noting that pyrrole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . This suggests that methyl 5-benzyl-1H-pyrrole-2-carboxylate may also interact with various biological targets.
Mode of Action
The compound’s synthesis involves a reaction in dry tetrahydrofuran under an inert atmosphere . This process might influence its interaction with biological targets.
Biochemical Pathways
Indole derivatives, which are structurally similar to pyrrole compounds, are known to possess various biological activities, affecting a wide range of biochemical pathways .
Pharmacokinetics
The compound’s solubility in water may influence its bioavailability.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
The compound’s synthesis involves a reaction at -23°c , suggesting that temperature could potentially influence its stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-benzyl-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of benzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to form the desired product. The reaction conditions often include:
Solvent: Toluene or ethanol
Catalyst: Acid or base catalysts such as hydrochloric acid or sodium ethoxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-benzyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Halogenated pyrrole derivatives
Aplicaciones Científicas De Investigación
Methyl 5-benzyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-methylpyrrole-2-carboxylate
- Benzyl 1H-pyrrole-2-carboxylate
- Ethyl 5-benzyl-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 5-benzyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a benzyl group and a methyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for specific applications in medicinal chemistry and organic synthesis.
Propiedades
IUPAC Name |
methyl 5-benzyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)12-8-7-11(14-12)9-10-5-3-2-4-6-10/h2-8,14H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWQVNWZRAQOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2756583.png)
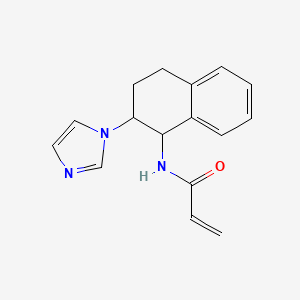
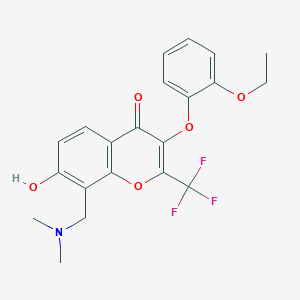
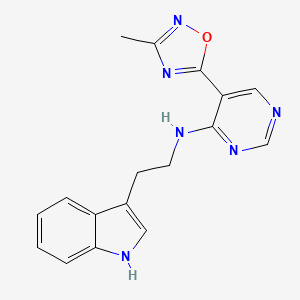
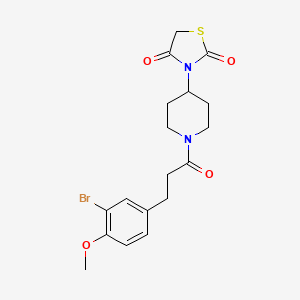
![t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate](/img/structure/B2756589.png)
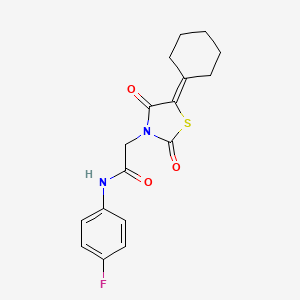
![Tert-butyl4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate](/img/structure/B2756594.png)
![N-(2-chlorobenzyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2756597.png)
![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2756598.png)
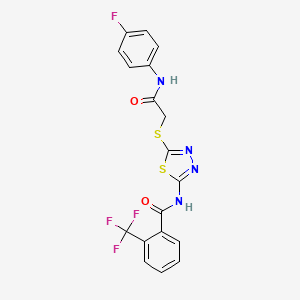
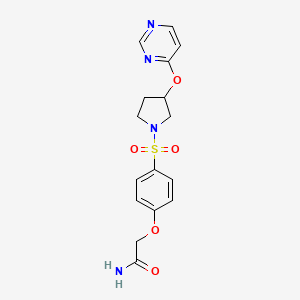
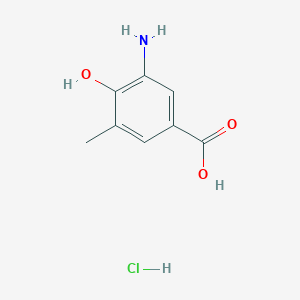
![N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-4-phenyloxane-4-carboxamide](/img/structure/B2756606.png)
